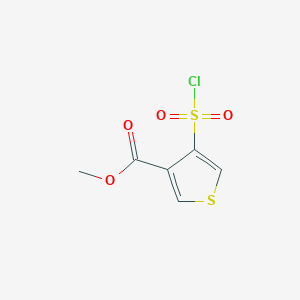

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate

Description

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₆H₅ClO₄S₂, molecular weight: ~240.5 g/mol) is a thiophene-based sulfonyl chloride derivative featuring a methyl ester at the 3-position and a chlorosulfonyl group at the 4-position of the heteroaromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters via nucleophilic substitution reactions . Key structural identifiers include its SMILES (COC(=O)C1=CSC(=C1)S(=O)(=O)Cl) and InChIKey (QKQJYVNYUQHZAZ-UHFFFAOYSA-N).

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chlorosulfonylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFIBCNQYJJOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503697 | |

| Record name | Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-85-8 | |

| Record name | Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Chlorosulfonation Route

Reaction Overview

This two-step methodology leverages diazotization of an amino-thiophene precursor followed by chlorosulfonation, as documented in multiple synthetic protocols.

Step 1: Diazotization of Methyl 4-Amino-5-Methylthiophene-3-Carboxylate

A solution of methyl 4-amino-5-methylthiophene-3-carboxylate (0.25 mol) in 10% aqueous HCl is cooled to 0–5°C. Sodium nitrite (0.29 mol) in water is added dropwise, forming a diazonium salt intermediate. Excess nitrite is quenched with amidosulfonic acid.

Key Parameters

- Temperature: 0–5°C (prevents premature decomposition)

- Molar ratio (amine:NaNO₂): 1:1.16

- Reaction time: 1 hour

Step 2: Chlorosulfonation with Sulfur Dioxide

The diazonium salt solution is introduced to a mixture of sulfur dioxide (0.55 mol), copper(I) iodide (0.6 wt%), and dodecyltrimethylammonium bromide (surfactant) in dichloromethane/water. After stirring at 40°C for 1 hour and 20°C for 12 hours, 35% HCl is added to protonate intermediates. Isolation via phase separation and crystallization yields the target compound in 81% yield.

Optimization Insights

- Catalyst System : CuI and surfactant enhance SO₂ incorporation efficiency by stabilizing reactive intermediates.

- Solvent Choice : Dichloromethane ensures biphasic conditions, simplifying product recovery.

- Scale-Up Challenges : Exothermic reactions require precise temperature control to avoid byproducts (e.g., sulfonic acids).

Oxidative Sulfonation and Chlorination

Reaction Overview

An alternative pathway avoids diazonium intermediates by employing oxidative sulfonation of a tetrahydrothiophene precursor, followed by chlorination.

Step 1: Sulfonylation of Methyl 5-Methyl-4-Oxotetrahydrothiophene-3-Carboxylate

Methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate reacts with methylsulfonyl chloride (1.2 equiv) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60°C for 6 hours, forming a sulfonated intermediate.

Step 2: Aromatization and Chlorination

The intermediate is treated with anhydrous sodium sulfide (2 equiv) in a polar aprotic solvent (e.g., DMF) under oxygen atmosphere at 80°C for 4 hours, inducing aromatization. Subsequent chlorination with Cl₂ gas at 25°C for 2 hours furnishes the target compound in 75% overall yield.

Advantages

- Waste Reduction : Eliminates nitrite waste compared to diazotization routes.

- Functional Group Tolerance : Compatible with substrates bearing sensitive ester groups.

Micro-Channel Continuous Flow Synthesis

Reaction Overview

Recent advancements utilize micro-channel reactors to enhance reaction efficiency and safety, particularly for exothermic or hazardous steps.

Process Design

- Diazotization : Aqueous solutions of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride and NaNO₂ are mixed in a micro-channel reactor (residence time: 30 seconds) at 5°C.

- Chlorosulfonation : The diazonium stream merges with SO₂ gas and catalyst (CuI) in a second micro-channel module (residence time: 5 minutes at 40°C).

- Quenching : Inline addition of HCl and phase separation yield the product in 89% yield with 98% purity.

Benefits

- Reaction Time : Reduced from hours to minutes.

- Safety : Micro-channel design mitigates risks of thermal runaway.

- Consistency : Laminar flow ensures uniform mixing and temperature control.

Industrial-Scale Considerations

Table 1: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Diazotization-Chlorosulfonation | 81 | 95 | 14 h | Moderate | Nitrite waste management |

| Oxidative Sulfonation | 75 | 92 | 12 h | High | Chlorine gas handling |

| Micro-Channel Flow | 89 | 98 | 0.5 h | High | Initial capital investment |

Cost Analysis

- Raw Materials : Diazotization routes require inexpensive NaNO₂ but incur costs for SO₂ scrubbing.

- Catalysts : CuI (used in 0.6 wt%) contributes ~15% to total material costs.

- Energy Consumption : Micro-channel systems reduce energy use by 40% compared to batch processes.

Mechanistic Insights and Byproduct Formation

Diazotization Pathway

The diazonium intermediate undergoes radical-mediated sulfonation, where SO₂ inserts into the C–S bond via a CuI-catalyzed mechanism. competing hydrolysis of the diazonium salt to phenolic byproducts is suppressed by maintaining acidic conditions (pH < 2).

Chlorination Selectivity

In oxidative methods, Cl₂ selectively targets the sulfonic acid group due to its higher electrophilicity compared to the thiophene ring. Over-chlorination is avoided by controlling Cl₂ flow rate and reaction temperature.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding thiophene-3-carboxylate derivative.

Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines or alcohols are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the reduction of the compound.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the thiophene ring.

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Derivatives: Formed through substitution reactions with alcohols.

Thiophene-3-carboxylate Derivatives: Formed through reduction reactions.

Sulfone Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate is a thiophene derivative with a chlorosulfonyl group, finding use in diverse scientific and industrial applications. It serves as a building block in synthesizing complex molecules and is investigated for its biological activities, such as antimicrobial and anti-inflammatory properties.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry this compound is a building block for synthesizing complex molecules. For example, it can be used in the synthesis of heteroarene dyads .

Biology The compound is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that compounds with chlorosulfonyl and thiophene functionalities exhibit antimicrobial activity against various bacterial strains. Molecular docking studies suggest that it binds effectively to targets involved in inflammatory responses, contributing to its therapeutic effects.

Medicine It is explored as a precursor for developing pharmaceutical agents. Recent investigations into the anticancer properties of thiophene derivatives have shown the potential of this compound to inhibit cancer cell proliferation in vitro.

Industry It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

The compound's structure, featuring a thiophene ring with chlorosulfonyl and chlorophenyl moieties, contributes to its biological properties.

Antimicrobial Properties

Research has demonstrated the antimicrobial activity of thiophene derivatives, including this compound. One study showed that derivatives of thiophene were effective against various bacterial strains, suggesting their potential as antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

In a study in the Journal of Medicinal Chemistry, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer properties of thiophene derivatives. In vitro evaluations of this compound have shown a dose-dependent inhibition of cell growth in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Anticancer Activity Assessment

One investigation focused on the anticancer activity of the compound against breast and lung cancer cell lines. The results showed an IC50 value of approximately 25 µM for breast cancer cells, indicating significant cytotoxicity and warranting further exploration into its mechanism of action.

Enzyme Inhibition

Studies have also explored the compound's ability to inhibit specific enzymes associated with disease pathways. Molecular docking studies suggest that this compound binds effectively to targets involved in inflammatory responses, potentially contributing to its therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)thiophene-3-carboxylate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to undergo substitution reactions with nucleophiles, leading to the formation of various derivatives . The compound can also participate in reduction and oxidation reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Positional and Functional Group Isomers

- Methyl 3-chlorosulfonylthiophene-2-carboxylate (CAS: 59337-92-7, Purity: 97%): This positional isomer features the chlorosulfonyl group at the 2-position of the thiophene ring. Its molecular formula (C₆H₅ClO₄S₂) and weight (~240.5 g/mol) are identical to the target compound, but distinct CCS values would arise from conformational differences .

Methyl 4-(fluorosulfonyl)thiophene-3-carboxylate (CAS: 2137806-08-5):

Replacing chlorine with fluorine in the sulfonyl group alters leaving-group ability. Fluorosulfonyl derivatives typically exhibit faster reaction kinetics in nucleophilic substitutions due to fluorine’s higher electronegativity and weaker S–F bond strength compared to S–Cl. This compound (MW: 213.78 g/mol) may also differ in solubility and stability .

Benzene-Ring Analogs

Methyl 4-(chlorosulfonyl)benzoate (CAS: 69812-51-7, Purity: 97%):

Substituting the thiophene ring with a benzene ring (C₈H₇ClO₄S , MW: 234.66 g/mol) eliminates heteroaromatic conjugation, reducing electron-withdrawing effects. This decreases electrophilicity at the sulfonyl chloride group, making it less reactive than the thiophene-based analog. Applications focus on polymer chemistry and corrosion inhibitors .- Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS: 130047-14-2, Purity: 95%): This compound (C₉H₉ClO₄S, MW: 248.68 g/mol) introduces a methylene spacer between the sulfonyl chloride and the aromatic ring. Its melting point (116–117°C) suggests higher crystallinity compared to thiophene derivatives .

Sulfonamide Derivatives

Methyl 2-((N-(3-bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a/7b):

Synthesized via reactions of sulfonyl chlorides with amines, these derivatives (e.g., 7a: MW ~428.3 g/mol) demonstrate the utility of the target compound in forming sulfonamides. The bromopropyl side chain enables further functionalization (e.g., alkylation or cyclization), highlighting the versatility of sulfonyl chloride intermediates in medicinal chemistry .- Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: EN300-227712, Purity: 95%): Replacing the sulfonyl chloride with an amino group (C₁₂H₁₀ClNO₂S, MW: 283.73 g/mol) shifts reactivity toward electrophilic aromatic substitution. This compound is a precursor for dyes and agrochemicals, contrasting with the target compound’s role as a sulfonating agent .

Research and Industrial Relevance

- Synthetic Utility : The target compound’s chlorosulfonyl group enables efficient coupling with amines (e.g., in , % purity sulfonamides are synthesized using similar reagents) .

- Safety Considerations : Analogous sulfonyl chlorides (e.g., methyl chlorosulfonate) require stringent safety protocols due to corrosivity and toxicity, suggesting similar handling precautions for the target compound .

- Cost and Availability : High prices (e.g., ¥39,200/g for Methyl 4-[(chlorosulfonyl)methyl]benzoate in ) reflect specialized synthesis and purification challenges .

Biological Activity

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

This compound can be synthesized through various methods, typically involving the chlorosulfonation of thiophene derivatives followed by esterification. The chlorosulfonyl group is known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its biological applications.

The mechanism of action for this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins, potentially altering their functions. The chlorosulfonyl group can engage in covalent bonding with various biomolecules, leading to modifications that may enhance or inhibit biological activity. Additionally, the ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. It has been shown to inhibit specific bacterial enzymes and has potential applications as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms .

Anti-inflammatory Properties

The compound's structural similarity to other biologically active thiophene derivatives suggests potential anti-inflammatory applications. Preliminary studies indicate that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. In particular, it has been evaluated as a potential inhibitor of hepatitis B virus (HBV), demonstrating nanomolar inhibitory activity in vitro. Molecular docking studies support its role as a promising candidate for antiviral drug development .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorosulfonation of methyl thiophene-3-carboxylate derivatives. A typical approach involves reacting methyl 4-aminothiophene-3-carboxylate with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Post-reaction, quenching with ice-water and recrystallization in methanol improves purity. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of thiophene precursor to ClSO3H) and reaction time (2–4 hours). Side products like disulfonated derivatives may form if temperatures exceed 10°C .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | >80% yield; <5% impurities |

| Reaction Time | 2–4 hours | Prolonged time → disulfonation |

| Solvent | Dichloromethane | Enhances solubility |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization relies on multi-spectral analysis:

- ¹H/¹³C NMR : Distinct signals for the thiophene ring (δ 6.8–7.2 ppm for protons), chlorosulfonyl group (δ 44–46 ppm for sulfur-linked carbon), and methyl ester (δ 3.8–3.9 ppm for CH3) .

- FT-IR : Peaks at 1730–1750 cm⁻¹ (ester C=O), 1360–1380 cm⁻¹ (S=O asymmetric stretch), and 1170–1190 cm⁻¹ (S=O symmetric stretch) confirm functional groups .

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms regioselectivity of sulfonation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors; chlorosulfonyl groups release HCl upon hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., amine vs. alkoxide substitutions) arise from the electron-withdrawing chlorosulfonyl group, which activates the thiophene ring toward nucleophilic attack but may sterically hinder bulkier nucleophiles. To resolve contradictions:

- Kinetic Studies : Compare reaction rates using pseudo-first-order conditions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favored attack sites (C-4 vs. C-5) based on LUMO distribution .

- Table 2 : Reactivity Trends with Nucleophiles

| Nucleophile | Solvent | Temperature | Major Product |

|---|---|---|---|

| Piperidine | THF | 25°C | 4-(Piperidinylsulfonyl) derivative |

| Sodium Methoxide | Methanol | 0°C | Methoxy-substituted thiophene |

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer : The chlorosulfonyl group enables Suzuki-Miyaura couplings, but catalyst poisoning by sulfur is a challenge. Mitigation strategies:

Q. How does computational modeling predict interactions with biological targets like JNK kinases?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to JNK1/3. The chlorosulfonyl group forms hydrogen bonds with Lys68 and Asp169 in JNK3’s ATP-binding pocket, while the thiophene ring engages in π-π stacking with Phe170 .

- Table 3 : Predicted Binding Affinities

| Target | ΔG (kcal/mol) | Interacting Residues |

|---|---|---|

| JNK1 | -9.2 | Lys55, Asp167, Phe172 |

| JNK3 | -10.1 | Lys68, Asp169, Phe170 |

Q. What analytical methods resolve discrepancies in stability studies under varying pH conditions?

- Methodological Answer : Hydrolysis of the ester or chlorosulfonyl group under acidic/basic conditions leads to degradation. Use:

- HPLC-MS : Monitor degradation products (e.g., thiophene-3-carboxylic acid at pH <3).

- Arrhenius Plotting : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.